molecular formula C21H21F2N3O B2851246 (2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1208899-99-3

(2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2851246
CAS RN: 1208899-99-3
M. Wt: 369.416
InChI Key: IGVXMTQDWWGOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a benzimidazole ring and a piperidine ring . The benzimidazole ring is a type of heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . This structure is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of this compound could involve the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This modification could lead to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzimidazole ring, for instance, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites in its structure. For instance, the benzimidazole ring could undergo various reactions due to its amphoteric nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a benzimidazole ring could confer both acidic and basic properties to the compound . Moreover, the compound could be highly soluble in water and other polar solvents .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Research has focused on the synthesis of related compounds, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. The process achieved a reasonable overall yield, showcasing the compound's potential in chemical synthesis applications (Zheng Rui, 2010).

Structural and Optical Studies

  • Structural studies have been conducted on derivatives, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime, revealing detailed insights into molecular interactions, crystal structures, and theoretical calculations. These studies are crucial for understanding the physicochemical properties and potential applications of these compounds in material science and pharmaceutical development (C. S. Karthik et al., 2021).

Bioactive Heterocycle Development

  • Efforts to synthesize and explore novel bioactive heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, highlight the role of such compounds in developing new therapeutic agents. These studies encompass antiproliferative activity evaluations and structural characterizations, emphasizing the pharmaceutical relevance of these compounds (S. Prasad et al., 2018).

Antimicrobial Activity Research

  • Synthesis and evaluation of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives for their in vitro antibacterial and antifungal activities demonstrate the compound's potential in addressing microbial resistance, indicating its significance in the development of new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Mechanism of Action

The mechanism of action of this compound could be diverse and would depend on its intended use. For instance, many benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound could be vast, given the wide range of biological activities associated with benzimidazole derivatives . These could include further exploration of its potential uses in medicinal chemistry, drug discovery, and development .

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O/c1-14-24-18-7-2-3-8-19(18)26(14)13-15-9-11-25(12-10-15)21(27)20-16(22)5-4-6-17(20)23/h2-8,15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVXMTQDWWGOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.